
JC-171
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JC-171 is a selective NLRP3 inflammasome inhibitor . It has an IC50 of 8.45 μM for inhibiting LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages .
Synthesis Analysis
JC-171 blocks NLRP3 inflammasome activation and IL-1β production in primary macrophages dose-dependently . The inhibition potency of JC-171 is comparable to the parent compound JC-21 . Sulfonamide modifications based on the parent structure are well tolerated .Molecular Structure Analysis
The molecular formula of JC-171 is C16H17ClN2O5S . It is a hydroxyl-sulfonamide analogue .Chemical Reactions Analysis
JC-171 inhibits the release of IL-1β in J774A.1 cells upon stimulation with LPS/ATP . It also interferes with NLRP3/ASC interaction induced by LPS/ATP stimulation .Physical And Chemical Properties Analysis
JC-171 has a molecular weight of 384.83 . It is a solid substance with a white to off-white color .Aplicaciones Científicas De Investigación
JC-171 as a Potential Treatment for Multiple Sclerosis
JC-171 has been identified as a novel small-molecule inhibitor for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This compound has shown potential as a disease-modifying agent for neurological disorders, particularly multiple sclerosis (MS). In vitro and in vivo studies have demonstrated that JC-171 can inhibit interleukin-1β (IL-1β) release and interfere with NLRP3/ASC interaction. Moreover, it has shown promise in both prophylactic and therapeutic settings in a mouse model of MS, reducing the severity of the disease and blocking IL-1β production and pathogenic Th17 response (Guo et al., 2017).
JC-171 in Blood-Brain Barrier Penetration for Mucopolysaccharidosis Treatment
JC-171 has also been evaluated in the context of treating central nervous system (CNS) disorders in patients with lysosomal storage diseases, specifically Mucopolysaccharidosis I (MPS I). This research involved a fusion protein (JR-171) consisting of anti-human transferrin receptor antibody and α-L-iduronidase (IDUA). This fusion protein can cross the blood-brain barrier (BBB) utilizing receptor-mediated transcytosis, a significant advancement in delivering drugs to the brain. JR-171 was found to distribute effectively to the brain and reduce heparan sulfate (HS) and dermatan sulfate (DS) concentrations in both peripheral tissues and the brain, demonstrating its potential as a therapeutic agent for CNS disorders and somatic symptoms in MPS I (Kida et al., 2019).
Direcciones Futuras
Propiedades
Número CAS |
2112809-98-8 |
|---|---|
Nombre del producto |
JC-171 |
Fórmula molecular |
C16H17ClN2O5S |
Peso molecular |
384.83 |
Nombre IUPAC |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
Clave InChI |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JC171; JC 171; JC-171 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



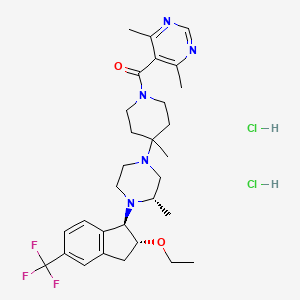
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
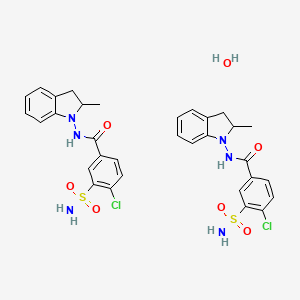
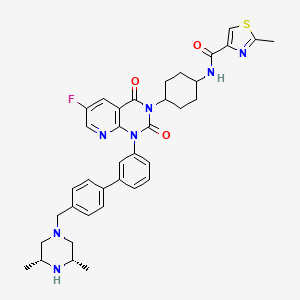
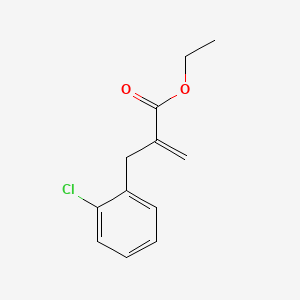
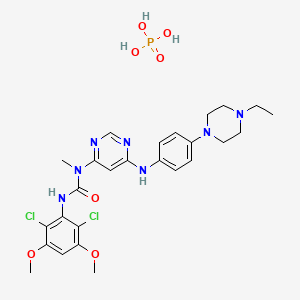
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
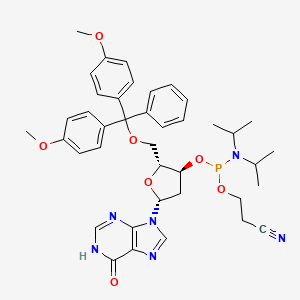
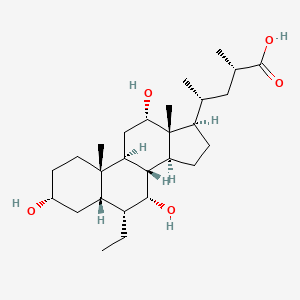
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)